![molecular formula C10H12ClNO2 B3183791 Ethyl 2-amino-5-chloro-3-methylbenzoate CAS No. 1032668-60-2](/img/structure/B3183791.png)
Ethyl 2-amino-5-chloro-3-methylbenzoate
Overview
Description
Ethyl 2-amino-5-chloro-3-methylbenzoate is a chemical compound with the molecular formula C10H12ClNO2 . It is used as a building block in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One such method involves the use of a novel variant of anthranilic acid (Mthis compound) to get Chlorantraniliprole . Another method involves a sequence of reduction reaction, chlorination reaction, esterification reaction, and ammonolysis reaction .Molecular Structure Analysis
The molecular structure of this compound consists of an ethyl group (C2H5), an amino group (NH2), a chlorine atom (Cl), and a methyl group (CH3) attached to a benzoate backbone .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 185.61 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Pharmacological Derivatives
- Derivative Synthesis : Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a compound related to Ethyl 2-amino-5-chloro-3-methylbenzoate, has been used to synthesize various pharmacologically active derivatives. These include brominated derivatives and tertiary amines, which have potential pharmacological applications (Chapman et al., 1971).
Chemical Synthesis and Characterization
- Chemical Synthesis : The synthesis of 2-Amino-5-chloro-3-methylbenzoic acid from 2-amino-3-methylbenzoic acid and its subsequent reactions have been studied. This process includes steps like hydrogenation and reaction with N-chlorosuccinimide (Zheng Jian-hong, 2012).
Solubility and Correlation Models
- Solubility Research : Research on the solubility of 2-Amino-3-methylbenzoic acid in various solvents provides essential data for its purification. This research is crucial for understanding the chemical properties and potential applications of related compounds like this compound (Zhu et al., 2019).
Antimicrobial and Antitumor Agents
- Antimicrobial and Antitumor Applications : Some derivatives of this compound show potential as antimicrobial and antitumor agents. For example, the synthesis of new thiazolo[4,5-d] pyrimidines starting from related compounds has been researched for their antimicrobial properties (Balkan et al., 2001).
Novel Synthesis Processes
- Novel Synthesis Methods : Innovative methods for synthesizing derivatives of this compound, which can be crucial for the development of new drugs and chemical agents, have been explored. These methods involve complex chemical reactions and provide new avenues for creating pharmaceutical compounds (Liu Ai-ju, 2015).
properties
IUPAC Name |
ethyl 2-amino-5-chloro-3-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHQWSPQWGUYBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801280869 | |
Record name | Ethyl 2-amino-5-chloro-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801280869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1032668-60-2 | |
Record name | Ethyl 2-amino-5-chloro-3-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1032668-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-5-chloro-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801280869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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